molecular formula C13H9ClN2O4 B3048324 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide CAS No. 16398-07-5

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

Cat. No. B3048324
CAS RN: 16398-07-5
M. Wt: 292.67 g/mol
InChI Key: HTQVWBZQPVLATM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .

Scientific Research Applications

Synthesis and Molecular Docking

A study by (Thakral, Narang, Kumar, & Singh, 2020) focused on synthesizing derivatives of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and evaluating their antidiabetic properties. The research used molecular docking and dynamic simulations to validate the inhibitory potential of these compounds against α-glucosidase and α-amylase.

Anticancer Potential

A study on niclosamide derivatives, which include 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide structures, investigated their potential as anticancer agents. The research by (Tang et al., 2017) showed significant cytotoxicity against various human cancer cells, suggesting the potential of these compounds in cancer therapy.

Modification for Enhanced Biological Effect

Galkina et al. (2014) explored the modification of 5-chloro-N-(2-chloro-4-nitrophenyl)-2-hydroxybenzamide, aiming to improve its biological effect. Their study, detailed in (Galkina et al., 2014), focused on creating water-soluble ammonium salts while retaining the pharmacophoric groups responsible for the antihelminthic effect.

Antifibrillatory Activity

Davydova et al. (2000) synthesized derivatives structurally related to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide and tested them for antifibrillatory activity. As per (Davydova et al., 2000), some derivatives demonstrated significant potency, surpassing established drugs in their duration of action.

Mutagenicity and Bioavailability Studies

Kapetanovic et al. (2012) investigated 2-Chloro-5-nitro-N-phenylbenzamide (GW9662) for its mutagenicity and bioavailability, as reported in (Kapetanovic et al., 2012). The study revealed the importance of nitroreduction in GW9662's mutagenicity and its potential as a cancer chemopreventive agent.

Photo-rearrangement Studies

Gunn and Stevens (1973) researched the photo-rearrangement of N-aryl-2-nitrobenzamides, including 2-hydroxy-5-nitrobenzamide. Their findings, described in (Gunn & Stevens, 1973), elucidated the transformation mechanisms of these compounds under light exposure.

Cytotoxic Effect and Apoptotic Activity

Zahedifard et al. (2015) evaluated the cytotoxic effect of quinazolinone Schiff base derivatives, related to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, on various cell lines. Their research in (Zahedifard et al., 2015) highlighted the apoptotic pathways induced by these compounds.

Hydrogen Bond Studies

Brela et al. (2012) investigated the hydrogen bonding in 2-hydroxy-5-nitrobenzamide using Car-Parrinello molecular dynamics simulation. The study, detailed in (Brela et al., 2012), provided insights into the vibrational spectra associated with O-H and N-H stretching modes in hydrogen bonding.

Synthesis and Spectroscopic Properties

He et al. (2014) synthesized and characterized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, related to 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide. As per (He et al., 2014), the study explored its structure-property relationship and antitumor activity.

Anticonvulsant Activity

Bailleux et al. (1995) synthesized a series of 4-nitro-N-phenylbenzamides, including derivatives of 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide, and evaluated their anticonvulsant properties. Their study, detailed in (Bailleux et al., 1995), revealed significant efficacy against seizures.

Mechanism of Action

For biologically active compounds, this involves studying how the compound interacts with biological systems. It could involve binding to receptors, inhibition of enzymes, or disruption of cell membranes .

Safety and Hazards

This involves studying the toxicity, flammability, and environmental impact of the compound. It includes precautions to be taken while handling the compound and first aid measures in case of exposure .

Future Directions

This involves predicting potential applications of the compound based on its properties and effects. It could involve potential uses in medicine, industry, or research .

properties

IUPAC Name

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O4/c14-10-6-5-8(16(19)20)7-9(10)13(18)15-11-3-1-2-4-12(11)17/h1-7,17H,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQVWBZQPVLATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30401768
Record name 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide

CAS RN

16398-07-5
Record name 2-chloro-N-(2-hydroxyphenyl)-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30401768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Chloro-5-nitro-benzoyl chloride in 60 mL of diethyl ether was added to an ice-cooled mixture of o-aminophenol (5.4 g) and sodium bicarbonate (8.3 g), water (36 mL) and ether (20 mL) over a period of 1 hour. The mixture was allowed to warm to room temperature and stirred overnight. The precipitate was filtered and washed sequentially with water (3×100 mL), 2N HCl (3×100 mL) and diethyl ether (3×50 mL). Yield 11.2 g (77%).
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ice
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60 mL
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5.4 g
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8.3 g
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36 mL
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20 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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